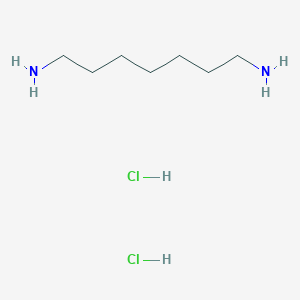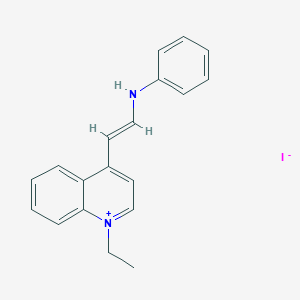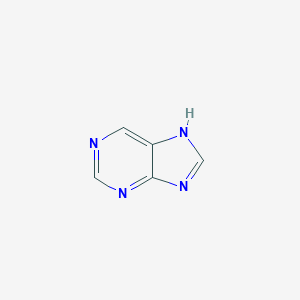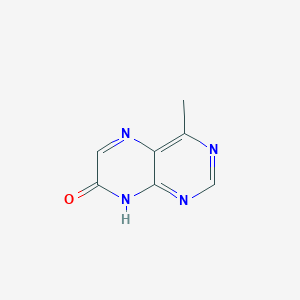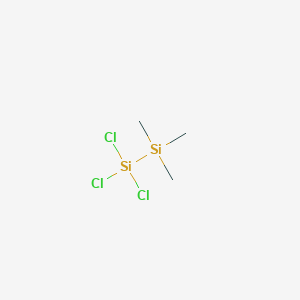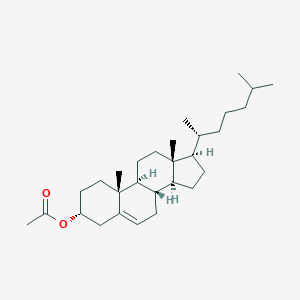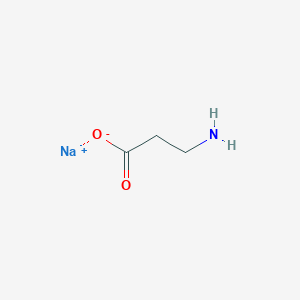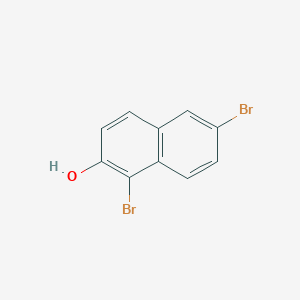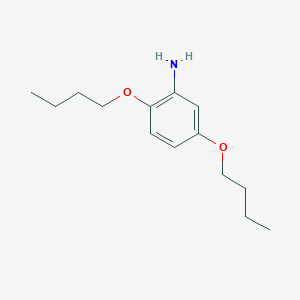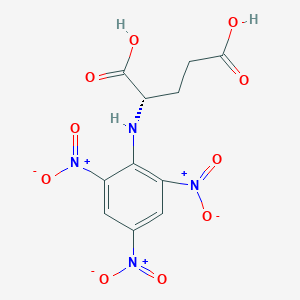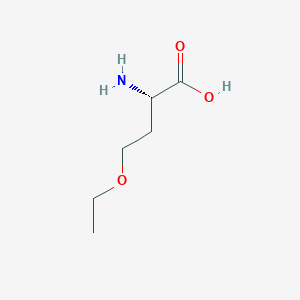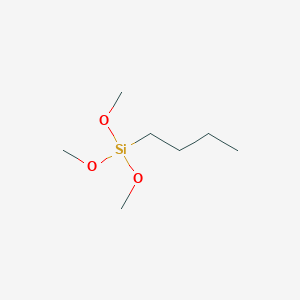
2-Chloro-10-(chloroacétyl)-10H-phénothiazine
Vue d'ensemble
Description
2-Chloro-10-(chloroacetyl)-10H-phenothiazine is a chemical compound belonging to the phenothiazine class. Phenothiazines are known for their diverse pharmacological properties, including antipsychotic, antiemetic, and antihistaminic activities . This compound is characterized by the presence of a phenothiazine core with chloro and chloroacetyl substituents, which contribute to its unique chemical and biological properties.
Applications De Recherche Scientifique
2-Chloro-10-(chloroacetyl)-10H-phenothiazine has several scientific research applications:
Mécanisme D'action
Target of Action
Related compounds such as prochlorperazine and chlorpromazine, which are phenothiazines, are known to target dopamine receptors in the brain . These receptors play a crucial role in regulating mood and behavior.
Mode of Action
Phenothiazines like chlorpromazine are known to act as dopamine antagonists . They bind to dopamine receptors, particularly D2 receptors, and inhibit the action of dopamine, which can alter mood and behavior.
Biochemical Pathways
Phenothiazines generally affect the dopaminergic pathways in the brain, particularly the mesolimbic pathway, which is associated with mood regulation .
Pharmacokinetics
Related phenothiazines are known to have substantial bioavailability and are primarily metabolized in the liver, often via cyp2d6 . They have a long elimination half-life, and are excreted via the kidneys .
Result of Action
Phenothiazines like chlorpromazine are known to reduce the symptoms of psychotic disorders such as schizophrenia .
Méthodes De Préparation
The synthesis of 2-Chloro-10-(chloroacetyl)-10H-phenothiazine typically involves the reaction of 2-chlorophenothiazine with chloroacetyl chloride. The reaction is carried out in the presence of a base, such as sodium hydroxide, to facilitate the formation of the chloroacetyl derivative . The reaction conditions often include the use of an organic solvent like chloroform and a phase transfer catalyst such as tetrabutylammonium bromide to enhance the reaction efficiency .
Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors and automated systems to ensure consistent product quality and yield.
Analyse Des Réactions Chimiques
2-Chloro-10-(chloroacetyl)-10H-phenothiazine undergoes various chemical reactions, including:
Substitution Reactions: The chloro and chloroacetyl groups can participate in nucleophilic substitution reactions, leading to the formation of various derivatives.
Oxidation and Reduction: The phenothiazine core can undergo oxidation and reduction reactions, altering its electronic properties and reactivity.
Condensation Reactions: The compound can react with amines and other nucleophiles to form condensation products, which are useful in the synthesis of more complex molecules.
Common reagents used in these reactions include sodium azide, propargyl bromide, and various bases and acids depending on the desired transformation . Major products formed from these reactions include azido derivatives, triazoles, and other heterocyclic compounds.
Comparaison Avec Des Composés Similaires
2-Chloro-10-(chloroacetyl)-10H-phenothiazine can be compared with other phenothiazine derivatives such as:
Perphenazine: This compound is used primarily as a tranquilizer and has a different side chain, which affects its potency and side effect profile.
The uniqueness of 2-Chloro-10-(chloroacetyl)-10H-phenothiazine lies in its specific substituents, which confer unique chemical reactivity and potential biological activities.
Propriétés
IUPAC Name |
2-chloro-1-(2-chlorophenothiazin-10-yl)ethanone | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H9Cl2NOS/c15-8-14(18)17-10-3-1-2-4-12(10)19-13-6-5-9(16)7-11(13)17/h1-7H,8H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FXCKKLUGQMWBDD-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)N(C3=C(S2)C=CC(=C3)Cl)C(=O)CCl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H9Cl2NOS | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20311347 | |
| Record name | 2-Chloro-1-(2-chloro-10H-phenothiazin-10-yl)ethan-1-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20311347 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
310.2 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
16189-69-8 | |
| Record name | 16189-69-8 | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=241506 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | 2-Chloro-1-(2-chloro-10H-phenothiazin-10-yl)ethan-1-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20311347 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 2-chloro-1-(2-chloro-10H-phenothiazin-10-yl)ethan-1-one | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


